3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine is a compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The bicyclo[1.1.1]pentane framework provides a rigid, three-dimensional scaffold that can enhance the pharmacological properties of drug candidates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the homolytic aromatic alkylation of benzene derivatives. This process can be carried out under metal-free conditions, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.
Scientific Research Applications
3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of rigid, three-dimensional scaffolds on biological systems.
Medicine: It has potential as a drug candidate due to its unique structural properties.
Industry: It can be used in the development of new materials with enhanced properties
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets in biological systems. The rigid, three-dimensional structure of the bicyclo[1.1.1]pentane core allows for specific interactions with enzymes and receptors, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their functional groups.
Cubanes: These compounds have a similar rigid, three-dimensional structure but differ in their carbon framework.
Norbornanes: These compounds also feature a bicyclic structure but differ in their ring size and substitution patterns
Uniqueness
3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups. This combination of functional groups can enhance its pharmacological properties and make it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
3-(4-chloro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-15-10-4-8(2-3-9(10)13)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRJCNICCSCMRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C23CC(C2)(C3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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